

Total Synthesis of (±)-Kadsurenin M: A Detailed Methodological Overview

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Compound of Interest

Compound Name: Kadsurenin A

Cat. No.: B12391798

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Introduction

Kadsurenin M is a naturally occurring neolignan that has garnered interest within the scientific community. This document provides a detailed overview of the first total synthesis of racemic Kadsurenin M, as reported in the literature. The nomenclature in this field can be varied; while the topic specifies "**Kadsurenin A**," the prominent and well-documented total synthesis in scientific literature pertains to "(±)-Kadsurenin M." This document will, therefore, focus on the established synthetic route to Kadsurenin M.

These application notes and protocols are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthetic methodology, quantitative data, and key experimental procedures.

Application Notes

The inaugural total synthesis of (±)-Kadsurenin M was achieved from vanillin, a readily available starting material. The synthetic strategy hinges on a key thermal Claisen rearrangement to construct the core 2-aryl-3-methylbenzofuran skeleton.

The overall approach can be dissected into two main stages:

- **Synthesis of the Claisen Rearrangement Precursor:** This involves the preparation of 3,4-dimethoxycinnamyl chloride and its subsequent coupling with the sodium salt of vanillin to form the key intermediate, 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether.

- Thermal[1][1]-Sigmatropic Rearrangement: The synthesized ether undergoes a thermal Claisen rearrangement, followed by an abnormal Claisen rearrangement, to yield the target molecule, (±)-Kadsurenin M. This step is highly stereospecific, leading predominantly to the trans isomer.

This synthetic route is notable for its efficiency in building the complex benzofuranoid structure from simple precursors. The methodology for preparing the cinnamyl phenyl ether intermediate is also applicable to the synthesis of other benzofuranoid neolignan precursors.

Quantitative Data

The following table summarizes the quantitative data for the total synthesis of (±)-Kadsurenin M.

Step	Reaction	Starting Material(s)	Product	Yield (%)
1	Sequential methylation, condensation, selective reduction, and chlorination	Vanillin	3,4-dimethoxycinnamyl chloride	62.3
2	Coupling with the sodium salt of vanillin	3,4-dimethoxycinnamyl chloride and Vanillin	3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether	60
3	Thermal Claisen and abnormal Claisen rearrangement	3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether	rac-Kadsurenin M	40
Overall Yield	Vanillin	rac-Kadsurenin M	~15	

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of (±)-Kadsurenin M are provided below.

Protocol 1: Synthesis of 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether

Objective: To synthesize the key precursor for the Claisen rearrangement.

Materials:

- 3,4-dimethoxycinnamyl chloride
- Vanillin
- Sodium hydride (NaH)
- N,N-dimethylformamide (DMF), anhydrous
- Diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of vanillin (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Add a solution of 3,4-dimethoxycinnamyl chloride (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
- Continue stirring at room temperature for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl .
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to afford 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether as colorless crystals (60% yield).

Protocol 2: Thermal Rearrangement to (\pm)-Kadsurenin M

Objective: To synthesize (\pm)-Kadsurenin M via a thermal Claisen rearrangement.

Materials:

- 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether
- N,N-diethylaniline
- Heavy-walled sealed tube or high-pressure reaction vessel
- Diethyl ether (Et_2O)
- 2 M Hydrochloric acid (HCl)
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)

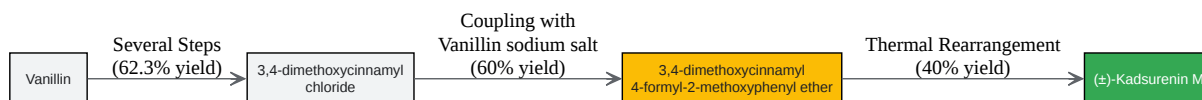
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Place a solution of 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether (164 mg, 0.5 mmol) in N,N-diethylaniline (2 mL) in a heavy-walled sealed tube.[2]
- Seal the tube and heat the reaction mixture to 180 °C for 12 hours.[2]
- After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).[2]
- Wash the organic solution sequentially with 2 M HCl and deionized water.[2]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[2]
- Purify the resulting residue by flash chromatography on silica gel to yield (±)-Kadsurenin M as a yellowish oil (66 mg, 40% yield).[2]

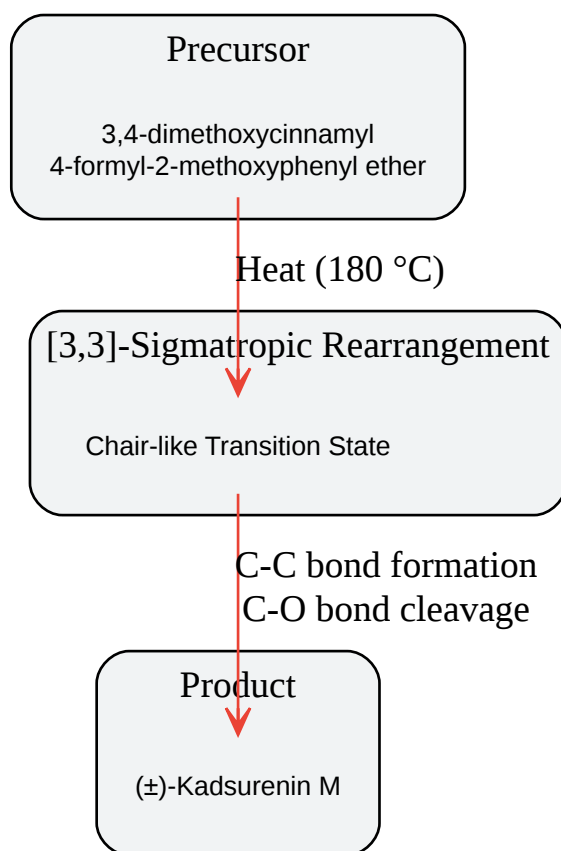
Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the key mechanistic step.



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Caption: Overall synthetic route to (±)-Kadsurenin M.



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Caption: Key thermal Claisen rearrangement step.

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References

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